
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a complex structure that includes an ethyl ester, a benzyl group, and a methylsulfonyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate, benzyl bromide, and methylsulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of ethyl acetate with benzyl bromide in the presence of a base like sodium hydride.
Amidation: The intermediate is then subjected to amidation with an appropriate amine to form the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It may also serve as a model compound in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic pathways and targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ester and amide functionalities can participate in hydrogen bonding and electrostatic interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify its targets.
Comparación Con Compuestos Similares
Similar Compounds
®-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: The enantiomer of the compound , with similar chemical properties but different biological activities.
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate: Lacks the methylsulfonyl group, leading to different reactivity and applications.
Methyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from synthetic chemistry to biological studies.
Propiedades
Fórmula molecular |
C15H21NO6S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
ethyl 2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetate |
InChI |
InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)/t13-/m0/s1 |
Clave InChI |
DXQVFSHKIICNIO-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C |
SMILES canónico |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)
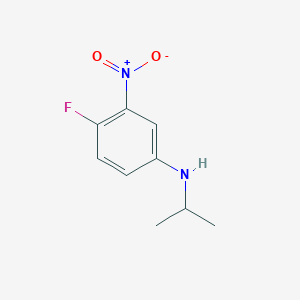

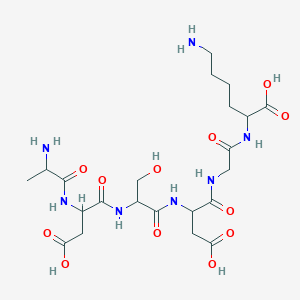
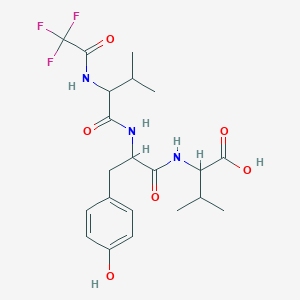

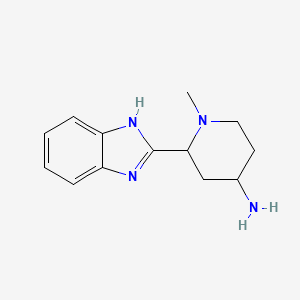
![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
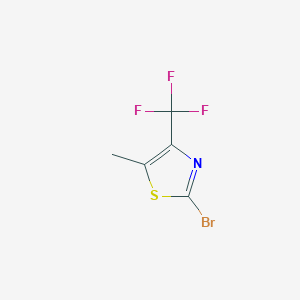
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)

![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
